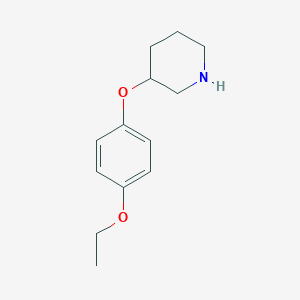
Potassium 1-tetrazolacetate
概要
説明
Potassium 1-tetrazolacetate is a chemical compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
作用機序
Target of Action
Potassium 1-tetrazolacetate, like other potassium salts, primarily targets the cellular ion channels , specifically the potassium channels . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes .
Mode of Action
This compound interacts with its targets by modulating the activity of potassium channels . It primarily works by inhibiting the repolarizing potassium currents, thereby prolonging the action potential duration . This modulation of potassium channels affects the membrane potential and influences the excitability of the cell .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways is the cardiac action potential generation . By prolonging the action potential duration, it affects the refractory period of the cardiac cells, which can influence the heart rate . It’s also involved in the regulation of acid-base balance and carbohydrate metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) Generally, potassium salts are well absorbed in the gastrointestinal tract and are widely distributed in the body. The kidneys primarily excrete potassium .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the regulation of cellular excitability . By modulating the activity of potassium channels, it can influence nerve impulse transmission, muscle contraction, and heart rhythm . In the context of heart cells, it can help suppress tachyarrhythmias caused by reentry mechanisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, conditions that cause a shift in the body’s acid-base balance can affect the action of potassium salts . Additionally, certain medications and underlying health conditions, such as renal impairment, can also impact the effectiveness and safety of this compound .
生化学分析
Biochemical Properties
Potassium 1-tetrazolacetate plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body . The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect the metabolism of drugs and other xenobiotics, making this compound a potential candidate for drug development.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, for instance, the compound has been shown to increase neuronal excitability and immediate early gene expression following stimulation . This effect is mediated through the elevation of extracellular potassium ions, which enhances neuronal activity. Additionally, this compound can modulate the activity of potassium channels, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with potassium channels and cytochrome P450 enzymes. The compound binds to the active site of cytochrome P450, inhibiting its enzymatic activity . This inhibition can lead to alterations in the metabolism of various substrates, including drugs and endogenous compounds. Furthermore, this compound can modulate the activity of potassium channels, affecting the flow of potassium ions across cell membranes and influencing cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that potassium ions, including those from this compound, are particularly affected at low temperatures, which can impact their stability and activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and metabolic processes. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in potassium homeostasis and cellular excitability . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to potassium homeostasis and enzyme regulation. The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of drugs and other substrates . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its role in biochemical reactions and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes through potassium channels and transporters, which facilitate its movement and localization within cells . This distribution is crucial for the compound’s activity and function, as it ensures the proper delivery of this compound to its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often localized to specific compartments or organelles within cells, such as the mitochondria or endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its appropriate subcellular sites, ensuring its effective participation in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-tetrazolacetate typically involves the reaction of primary amines, orthoesters, and azides. One common method is the heterocyclization reaction, where primary amines or their salts react with orthoesters and sodium azide in an acetic acid medium . This method is known for its efficiency and the ability to produce high yields of tetrazole derivatives.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Potassium 1-tetrazolacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce tetrazole hydrides. Substitution reactions can result in various alkylated or halogenated tetrazole derivatives.
科学的研究の応用
Potassium 1-tetrazolacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives, which are valuable in various chemical reactions and processes.
類似化合物との比較
Similar Compounds
1H-Tetrazole: A basic tetrazole compound with similar structural features but different reactivity and applications.
5-Phenyltetrazole: A substituted tetrazole with enhanced stability and specific uses in medicinal chemistry.
1,5-Disubstituted Tetrazoles: These compounds have two substituents on the tetrazole ring, offering diverse chemical properties and applications.
Uniqueness
Potassium 1-tetrazolacetate stands out due to its specific potassium salt form, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring high solubility and stability, such as in pharmaceutical formulations and industrial processes.
特性
IUPAC Name |
potassium;2-(tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.K/c8-3(9)1-7-2-4-5-6-7;/h2H,1H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBMARJJRFWCEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)

![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine](/img/structure/B1388789.png)
![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)


![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)



